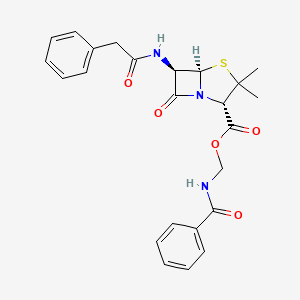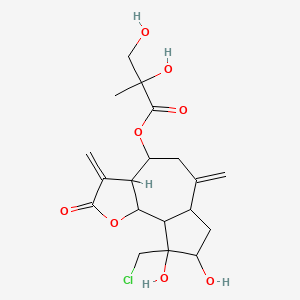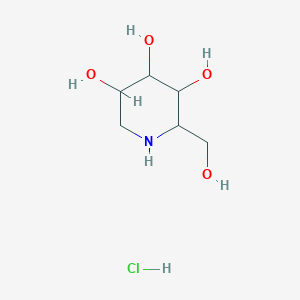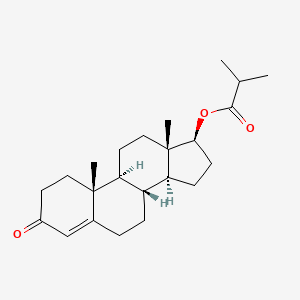![molecular formula C8H10NO5PS B1197354 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene CAS No. 597-89-7](/img/structure/B1197354.png)
1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene
Übersicht
Beschreibung
1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene: is an organophosphorus compound widely known for its use as an insecticide. It is a derivative of phosphorothioic acid and is characterized by the presence of both methyl and nitrophenyl groups. This compound is commonly used in agricultural settings to control pests on various crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene typically involves the reaction of O,O-dimethyl phosphorochloridothioate with p-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
O,O-dimethyl phosphorochloridothioate+p-nitrophenol→O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form p-nitrophenol and dimethyl phosphorothioic acid.
Oxidation: The compound can be oxidized to form its corresponding oxon derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Hydrolysis: p-Nitrophenol and dimethyl phosphorothioic acid.
Oxidation: Oxon derivative of the compound.
Reduction: Amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on various biological systems, including enzyme inhibition.
Medicine: Studied for its potential use in developing antidotes for organophosphorus poisoning.
Industry: Employed in the formulation of insecticides for agricultural use.
Wirkmechanismus
The primary mechanism of action of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphorus compounds and is responsible for its insecticidal properties.
Vergleich Mit ähnlichen Verbindungen
Methyl Parathion: O,O-dimethyl O-(p-nitrophenyl) phosphorothioate.
Ethyl Parathion: O,O-diethyl O-(p-nitrophenyl) phosphorothioate.
Fenitrothion: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Uniqueness: 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene is unique due to its specific combination of methyl and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of toxicity, efficacy, and environmental persistence, making it suitable for specific applications in pest control.
Eigenschaften
IUPAC Name |
1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-13-15(12,16-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNMMKOOGWCFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929030 | |
| Record name | O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-89-7, 135513-15-4, 135513-16-5 | |
| Record name | O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl-methylparathion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Isoparathion methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Isoparathion methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)









